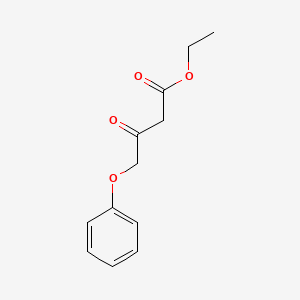

Ethyl 3-oxo-4-phenoxybutanoate

Description

Properties

IUPAC Name |

ethyl 3-oxo-4-phenoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-15-12(14)8-10(13)9-16-11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZPICVFXSJZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194019 | |

| Record name | Ethyl 3-oxo-4-phenoxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41051-18-7 | |

| Record name | Butanoic acid, 3-oxo-4-phenoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41051-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-oxo-4-phenoxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-oxo-4-phenoxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-oxo-4-phenoxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-oxo-4-phenoxybutyrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PGC28AD3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-oxo-4-phenylbutanoate (CAS No. 718-08-1): Synthesis, Properties, and Applications in Drug Discovery

For correspondence: Senior Application Scientist, Gemini Division, Google DeepMind.

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-oxo-4-phenylbutanoate, a pivotal β-keto ester intermediate in modern medicinal chemistry. We delve into its fundamental physicochemical properties, explore detailed synthetic methodologies with mechanistic insights, and illuminate its critical role as a precursor in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. Key applications, including the synthesis of potent pyrazolone-based antiprion agents and aminopyrimidine analogues for controlling gene expression, are discussed in detail, supported by experimental workflows and quantitative data.

Introduction and Compound Identification

Ethyl 3-oxo-4-phenylbutanoate, registered under CAS number 718-08-1, is a valuable organic compound frequently utilized as a building block in complex molecular synthesis.[1] It is structurally characterized by an ethyl ester functional group and a phenyl ring attached to a butyric acid chain, with a ketone at the beta position (C3).[2]

It is crucial to clarify a point of potential confusion regarding its nomenclature. While the topic specifies "Ethyl 3-oxo-4-phenoxybutanoate," extensive database searches and literature reviews confirm that the widely synthesized and utilized compound with CAS number 718-08-1 is Ethyl 3-oxo-4-phenylbutanoate . The latter features a phenyl group directly bonded to the C4 position, whereas a "phenoxy" group would involve an ether linkage (C6H5O-). This guide will focus on the well-documented phenyl derivative.

This ketoester's utility stems from its reactive 1,3-dicarbonyl moiety, which serves as a versatile handle for constructing a variety of heterocyclic systems that are central to many biologically active molecules.[3] Its applications are particularly notable in pharmaceutical research for synthesizing compounds aimed at treating neurodegenerative diseases and inflammatory conditions.[1][3]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and research.

Table 1: Physicochemical Properties of Ethyl 3-oxo-4-phenylbutanoate

| Property | Value | Source(s) |

| CAS Number | 718-08-1 | [4][5] |

| Molecular Formula | C₁₂H₁₄O₃ | [4] |

| Molecular Weight | 206.24 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [3][6] |

| Density | ~1.1 g/cm³ | [4] |

| Boiling Point | 290.3°C at 760 mmHg | [4] |

| Flash Point | 124°C | [5] |

| Refractive Index | ~1.506 | [4] |

| Solubility | Soluble in organic solvents like Chloroform, DMSO, and Methanol. | [2][5] |

| Storage | Store at room temperature under an inert atmosphere. | [3][6] |

Synthesis of Ethyl 3-oxo-4-phenylbutanoate

The primary and most established method for synthesizing β-keto esters like Ethyl 3-oxo-4-phenylbutanoate is the Claisen condensation .[7][8] This reaction involves the base-catalyzed condensation between two ester molecules to form a carbon-carbon bond.[7]

Mechanism: The Claisen Condensation

The causality behind this reaction lies in the acidity of the α-proton of an ester. A strong base is required to deprotonate the α-carbon, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. The choice of base is critical; it must be sterically hindered or identical to the alkoxy group of the ester (e.g., sodium ethoxide for ethyl esters) to prevent competing nucleophilic substitution reactions. The reaction is driven to completion because the resulting β-keto ester is more acidic than the starting alcohol, and its deprotonation by the base shifts the equilibrium toward the product.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. Inhibitors of NF-kappaB and AP-1 gene expression: SAR studies on the pyrimidine portion of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

Navigating a Synthetic Frontier: A Technical Guide to Ethyl 3-oxo-4-phenoxybutanoate

Abstract

This technical guide addresses the chemical properties, proposed synthesis, and potential applications of Ethyl 3-oxo-4-phenoxybutanoate, a β-keto ester of significant interest for which detailed literature is notably scarce. As a compound at the frontier of routine investigation, this document provides a robust theoretical framework and actionable experimental designs for its synthesis and characterization. By drawing parallels with its well-documented analogue, Ethyl 3-oxo-4-phenylbutanoate (CAS 718-08-1), and leveraging fundamental principles of organic chemistry, we aim to equip researchers, particularly in drug discovery, with the foundational knowledge to explore this promising molecule.

Introduction: The Case for a Novel Building Block

β-keto esters are cornerstone intermediates in organic synthesis, prized for their versatile reactivity which enables the construction of complex molecular architectures.[1] Their utility is particularly pronounced in pharmaceutical development, where they serve as precursors to a wide array of bioactive heterocycles.[2] While compounds like Ethyl 3-oxo-4-phenylbutanoate are well-established building blocks for pyrazolone and pyrrolinylaminopyrimidine derivatives with anti-inflammatory and gene expression inhibitory activities, the introduction of a phenoxy group in place of the phenyl moiety—yielding this compound—opens new avenues for structural diversification and modulation of biological activity.[2][3]

The ether linkage in the phenoxy group can introduce conformational flexibility and alter electronic properties compared to a simple phenyl ring, potentially leading to novel interactions with biological targets. Despite its potential, a thorough review of the chemical literature and commercial databases reveals a significant lack of specific data for this compound. This guide, therefore, serves as a proactive technical dossier, outlining a logical path to its synthesis, characterization, and eventual application.

Proposed Synthesis and Mechanism

The most logical and established method for the synthesis of β-keto esters is the Claisen condensation.[4][5] This reaction involves the base-mediated self-condensation of an ester possessing an α-hydrogen.[6] For the synthesis of this compound, a mixed Claisen condensation between ethyl phenoxyacetate and ethyl acetate would be the most direct approach.

The proposed reaction mechanism involves the deprotonation of ethyl acetate by a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl phenoxyacetate. The subsequent collapse of the tetrahedral intermediate, with the expulsion of an ethoxide leaving group, yields the target β-keto ester.[7] An acidic workup is necessary to neutralize the base and protonate the product.[4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to Ethyl 3-oxo-4-phenoxybutanoate: A Key Intermediate in Modern Synthesis

A Note to the Reader: Initial exploration for "Ethyl 3-oxo-4-phenoxybutanoate" revealed a significant gap in publicly available scientific literature regarding its specific discovery and detailed history. However, the closely related analogue, Ethyl 3-oxo-4-phenylbutanoate, is a well-documented and crucial intermediate in pharmaceutical and chemical synthesis. This guide will focus on Ethyl 3-oxo-4-phenylbutanoate, providing a comprehensive overview of its discovery, synthesis, properties, and applications, which can serve as a valuable reference for researchers interested in the broader class of γ-aryl-β-ketoesters.

Introduction

Ethyl 3-oxo-4-phenylbutanoate, a β-keto ester, is a versatile and highly valuable intermediate in organic synthesis. Its unique molecular architecture, featuring a reactive β-keto ester moiety and a phenyl group, makes it a cornerstone for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds with significant biological activity. This guide provides an in-depth exploration of the discovery, history, synthesis, and applications of this pivotal compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 3-oxo-4-phenylbutanoate is fundamental to its application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2][3] |

| Molecular Weight | 206.24 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Boiling Point | 290 °C | [2][4] |

| Density | ~1.091 g/cm³ | [2][4] |

| Solubility | Soluble in common organic solvents | [6] |

| CAS Number | 718-08-1 | [1][2] |

The Historical Context and Discovery

Strategic Synthesis of Ethyl 3-oxo-4-phenylbutanoate

The synthesis of Ethyl 3-oxo-4-phenylbutanoate can be achieved through several strategic routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Classical Approach: Malonic Ester Synthesis

One of the well-established methods involves the acylation of a malonic ester derivative. This multi-step process offers good control over the final product.

Experimental Protocol:

-

Preparation of the Enolate: Monoethyl monopotassium malonate (2.3 equivalents) is suspended in tetrahydrofuran (THF) and cooled to 5°C.[7][8]

-

Addition of Reagents: Triethylamine (2.5 equivalents) and magnesium chloride (2.8 equivalents) are added, and the mixture is stirred for 3 hours between 5 and 20°C.[7][8]

-

Acylation: The reaction mixture is cooled to 5°C, and phenacyl chloride (1 equivalent) is added gradually. The mixture is then stirred for an extended period (e.g., 63 hours) between 5 and 20°C.[7][8]

-

Workup: The reaction is quenched with 1 N hydrochloric acid. The THF is removed under reduced pressure, and the product is extracted with ethyl acetate. The organic layer is washed sequentially with 1 N hydrochloric acid, water, saturated aqueous sodium bicarbonate, and water.[7][8]

-

Purification: The solvent is evaporated under reduced pressure to yield Ethyl 3-oxo-4-phenylbutanoate as a pale yellow oil.[7][8]

Caption: Malonic Ester Synthesis Workflow.

Continuous Flow Synthesis

More contemporary methods utilize microchannel reactors for a continuous and efficient synthesis process. This approach offers improved heat and mass transfer, leading to better control and potentially higher yields.

Experimental Protocol:

-

Reactant Preparation: A mixture of ethyl acetate and benzoyl chloride in dichloromethane is prepared.[9]

-

Continuous Reaction: This mixture, along with thionyl chloride, is continuously pumped into a microchannel reactor at controlled flow rates, maintaining an outlet temperature of 5-10°C.[9]

-

In-line Quenching: The reaction stream is continuously mixed with a saturated saline solution for immediate quenching and separation.[9]

-

Solvent Removal: The organic layer is heated to evaporate the dichloromethane.[9]

-

Purification: The crude product is purified by vacuum distillation to yield high-purity Ethyl 3-oxo-4-phenylbutanoate.[9]

Applications in Drug Discovery and Development

Ethyl 3-oxo-4-phenylbutanoate serves as a critical building block for the synthesis of various pharmacologically active molecules.

Synthesis of Pyrazolone Derivatives

Pyrazolone derivatives are a class of heterocyclic compounds known for their wide range of biological activities, including anti-inflammatory, analgesic, and antiviral properties.[9] Ethyl 3-oxo-4-phenylbutanoate is a key precursor in the construction of the pyrazolone ring system. The synthesis typically involves the condensation of the β-keto ester with a hydrazine derivative.

Caption: General pathway for Pyrazolone synthesis.

Inhibitors of AP-1 and NF-κB Mediated Gene Expression

This versatile intermediate is also utilized in the synthesis of pyrroloquinoline quinone analogs and pyrrolinylaminopyrimidine analogs.[9] These compounds have been investigated as potential inhibitors of transcription factors like AP-1 and NF-κB, which are implicated in inflammatory responses and certain cancers.[9] The ability to readily synthesize these complex scaffolds from Ethyl 3-oxo-4-phenylbutanoate highlights its importance in medicinal chemistry.

Safety and Handling

Ethyl 3-oxo-4-phenylbutanoate is an irritant to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Ethyl 3-oxo-4-phenylbutanoate has established itself as a cornerstone intermediate in organic synthesis, particularly in the realm of pharmaceutical development. Its versatile reactivity, coupled with well-defined synthetic pathways, allows for the efficient construction of complex and biologically active molecules. As drug discovery continues to evolve, the demand for such fundamental building blocks remains high, ensuring that Ethyl 3-oxo-4-phenylbutanoate will continue to be a molecule of significant interest to the scientific community.

References

-

Ethyl 3-oxo-4-phenylbutanoate | C12H14O3 | CID 225855 - PubChem - NIH. Available at: [Link]

-

Ethyl 3-oxo-4-phenylbutanoate - ChemBK. Available at: [Link]

-

Applications of Ethyl 3-oxo-4-phenylbutanoate in Pharmaceutical Research. Available at: [Link]

-

Ethyl 3-oxo-4-phenylbutanoate: A Fundamental Intermediate for Chemical Synthesis. Available at: [Link]

Sources

- 1. Ethyl 3-oxo-4-phenylbutanoate | C12H14O3 | CID 225855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-oxo-4-phenylbutanoate CAS#: 718-08-1 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. Ethyl 3-oxo-4-phenylbutanoate | 718-08-1 [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Ethyl 3-oxo-4-phenylbutanoate synthesis - chemicalbook [chemicalbook.com]

- 8. Ethyl 3-oxo-4-phenylbutanoate | 718-08-1 [chemicalbook.com]

- 9. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3-oxo-4-phenoxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-oxo-4-phenoxybutanoate is a β-keto ester of significant interest in organic synthesis, serving as a versatile precursor for a variety of more complex molecules. Its structural features, including the ester and ketone functionalities, as well as the phenoxy group, make it a valuable building block in the preparation of pharmaceuticals and other biologically active compounds. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the principles of spectroscopic analysis and supported by established experimental protocols.

A key characteristic of β-keto esters is their existence in a state of equilibrium between the keto and enol tautomers. This tautomerism is a pivotal factor in the interpretation of their spectroscopic data, as the signals from both forms are often observed, and their relative ratios can be influenced by the solvent and temperature.[1][2] This guide will delve into the spectroscopic manifestations of this dynamic equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual nuclei. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment, and for understanding the keto-enol tautomerism.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for both the keto and enol forms. The integration of these signals provides a quantitative measure of the keto-enol equilibrium.[1]

Keto-Enol Tautomerism in ¹H NMR:

The equilibrium between the keto and enol forms is dynamic. The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered ring. In different deuterated solvents, the position of this equilibrium can shift, which will be reflected in the relative integrals of the peaks corresponding to each tautomer.[1] Generally, more polar solvents tend to favor the keto form.[3]

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Tautomeric Form |

| -OCH₂CH₃ | ~1.2 | Triplet | 3H | Keto & Enol |

| -C(=O)CH₂C(=O)- | ~3.6 | Singlet | 2H | Keto |

| -OCH₂CH₃ | ~4.1 | Quartet | 2H | Keto & Enol |

| Ph-O-CH₂- | ~4.8 | Singlet | 2H | Keto |

| =CH- (enol) | ~5.5 | Singlet | 1H | Enol |

| Ar-H | ~6.9-7.4 | Multiplet | 5H | Keto & Enol |

| Enolic OH | ~12.5 | Broad Singlet | 1H | Enol |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons are particularly diagnostic for distinguishing between the keto and enol forms. A literature report indicates the following chemical shifts for this compound in DMSO-d6.[4]

Table 2: Experimental ¹³C NMR Data for this compound in DMSO-d6

| Assignment | Chemical Shift (δ, ppm) |

| -OCH₂C H₃ | 14.5 |

| Ph-O-C H₂- | 58.9 |

| -OC H₂CH₃ | 61.3 |

| -C(=O)C H₂C(=O)- | Not Reported |

| Aromatic CH | 114.9, 121.5, 129.8 |

| Aromatic C-O | 158.2 |

| C =O (Ester) | 167.3 |

| C =O (Ketone) | 203.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound will be dominated by the stretching vibrations of its carbonyl groups. The presence of both keto and enol tautomers will lead to a more complex spectrum in the carbonyl and hydroxyl regions.[5]

Key IR Absorptions:

-

C=O Stretch (Ester): A strong absorption band is expected around 1740-1745 cm⁻¹.

-

C=O Stretch (Ketone): Another strong absorption should appear around 1715-1720 cm⁻¹ for the keto tautomer.

-

C=C Stretch (Enol): The enol form will exhibit a C=C stretching vibration in the region of 1640-1650 cm⁻¹.

-

O-H Stretch (Enol): A broad absorption band due to the intramolecularly hydrogen-bonded enolic hydroxyl group is expected in the 3200-2500 cm⁻¹ region.

-

C-O Stretch: Absorptions corresponding to the C-O single bonds of the ester and ether functionalities will be present in the fingerprint region (1300-1000 cm⁻¹).

-

Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be observed.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3200-2500 (broad) | O-H stretch (enol) |

| ~3100-3000 | Aromatic C-H stretch |

| ~2980-2850 | Aliphatic C-H stretch |

| ~1745 | C=O stretch (ester) |

| ~1715 | C=O stretch (ketone) |

| ~1645 | C=C stretch (enol) |

| ~1600, 1490 | Aromatic C=C stretch |

| ~1240 | C-O stretch (ester) |

| ~1050 | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (Molecular Weight: 222.24 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 222.

A crucial aspect of the mass spectrometry of this compound is its thermal instability, particularly in the context of Gas Chromatography-Mass Spectrometry (GC-MS). It has been reported that Ethyl 3-oxo-4-phenylbutanoate (a closely related compound) can decompose in the GC inlet to produce phenylacetone.[6] A similar decomposition can be anticipated for the phenoxy analogue.

Plausible Fragmentation Pathways:

Besides thermal decomposition, the molecular ion of this compound is expected to undergo several characteristic fragmentation reactions, including:

-

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters.[7]

-

McLafferty Rearrangement: If a γ-hydrogen is available, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene molecule.[7]

-

Loss of the Ethoxy Group: Cleavage of the ester can result in the loss of an ethoxy radical (•OCH₂CH₃, 45 u) or ethylene (CH₂=CH₂, 28 u) via a rearrangement.

-

Cleavage of the Phenoxy Group: Fragmentation can also involve the loss of a phenoxy radical (•OPh, 93 u) or phenol (HOPh, 94 u).

Caption: Plausible fragmentation of this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. It is essential to adapt these methods based on the specific instrumentation available and the sample characteristics.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d6) in a clean NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.0 ppm).

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher for ¹H).

-

Tune and shim the instrument to achieve optimal resolution and sensitivity.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse program with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a sufficient number of scans.

-

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, a dilute solution in a suitable solvent (e.g., CCl₄ or CS₂) can be prepared in an IR-transparent cell.

-

-

Instrument Setup:

-

Record a background spectrum of the salt plates or the solvent-filled cell.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Instrument Setup:

-

Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Select an appropriate GC column and temperature program to achieve good separation.

-

Set the mass spectrometer to scan over a suitable mass range (e.g., m/z 40-400).

-

-

Data Acquisition:

-

Inject the sample into the GC.

-

The separated components are introduced into the mass spectrometer, ionized (typically by electron ionization), and their mass-to-charge ratios are measured.

-

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic data of this compound provides a detailed picture of its molecular structure and dynamic nature. NMR spectroscopy is instrumental in confirming the carbon-hydrogen framework and quantifying the keto-enol tautomerism. IR spectroscopy offers a rapid means of identifying the key functional groups present. Mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation behavior, including its potential for thermal decomposition. By integrating the information from these complementary techniques, researchers and scientists can confidently identify, characterize, and utilize this important synthetic intermediate in their drug discovery and development endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The 13C-NMR (DMSO-d6, 125 MHz) data of compounds 1-3. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000121). Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2. 1 H and 13 C-NMR data of compounds 3 and 4 in DMSO-d 6. Retrieved from [Link]

-

ResearchGate. (n.d.). Keto-Enol Equilibrium from NMR Data: A Closer Look at the Laboratory Experiment. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. Retrieved from [Link]

-

DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955). Retrieved from [Link]

-

SpectraBase. (n.d.). ETHYL_3-OXO-4-PHENYLBUTANOATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

BioPchem. (n.d.). Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. Retrieved from [Link]

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

-

PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Retrieved from [Link]

-

Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters via Zinc Carbenoid Homologation. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester. Retrieved from [Link]

Sources

"physicochemical properties of Ethyl 3-oxo-4-phenoxybutanoate"

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-oxo-4-phenoxybutanoate

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this document establishes a robust theoretical framework based on its structural characteristics as a β-keto ester. We leverage data from its close structural analog, Ethyl 3-oxo-4-phenylbutanoate, to predict and contextualize its properties. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted values but also detailed, field-proven experimental protocols for the empirical determination of these properties.

Introduction and Molecular Structure

This compound is a β-keto ester, a class of organic compounds distinguished by a ketone functional group located at the β-position relative to an ester group. This 1,3-dicarbonyl arrangement is the primary determinant of the molecule's unique chemical reactivity and physical properties. Its structure makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules in pharmaceutical and fine chemical manufacturing.[1]

While specific experimental data for this compound is scarce in published literature, its structure allows for accurate calculation of its basic molecular properties.

-

Molecular Formula: C₁₂H₁₄O₄

-

Molecular Weight: 222.24 g/mol

-

IUPAC Name: this compound

The key structural features include an ethyl ester group, a ketone, and a phenoxy group attached to the fourth carbon. The ether linkage of the phenoxy group distinguishes it from its more commonly documented analog, Ethyl 3-oxo-4-phenylbutanoate, and is expected to influence properties such as polarity, solubility, and boiling point.

Caption: Structure of this compound.

Core Physicochemical Properties: A Predictive Analysis

In the absence of direct experimental values, we can infer the likely properties of this compound by examining its structure and comparing it to the well-characterized analog, Ethyl 3-oxo-4-phenylbutanoate (CAS 718-08-1).[2][3]

| Property | Predicted/Calculated Value (this compound) | Experimental Value (Analog: Ethyl 3-oxo-4-phenylbutanoate) | Scientific Rationale & Causality |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid/oil[1][2] | The chromophores are similar; both are expected to be liquids at room temperature due to the lack of strong intermolecular forces like hydrogen bonding that would favor a solid state. |

| Molecular Weight | 222.24 g/mol | 206.24 g/mol [3] | The addition of an oxygen atom in the phenoxy group accounts for the increased molecular weight. |

| Boiling Point | Predicted to be >290 °C | ~290 °C at 760 mmHg[2] | The increased molecular weight and greater polarity from the ether linkage in the phenoxy group would likely result in a slightly higher boiling point compared to the phenyl analog due to stronger intermolecular dipole-dipole interactions. |

| Density | Predicted to be >1.1 g/cm³ | ~1.1 g/cm³[1] | The denser oxygen atom replacing a C-H group would suggest a marginally higher density. |

| Solubility | Insoluble in water; Soluble in common organic solvents (ethanol, ether, acetone, dichloromethane)[1] | Insoluble in water; Soluble in common organic solvents (ethanol, ether, acetone, chloroform, DMSO)[1] | Like most esters of its size, it is expected to be nonpolar and thus insoluble in water but soluble in organic solvents. The ether oxygen may slightly increase water solubility compared to the phenyl analog, but not enough to render it fully soluble. |

| pKa (α-proton) | Predicted: ~10.5 - 11.5 | ~10.5 (Predicted) | The acidity of the α-hydrogen is a hallmark of β-keto esters.[4] The electron-withdrawing nature of the adjacent carbonyl groups stabilizes the resulting enolate anion through resonance. The phenoxy group's oxygen might have a slight electron-donating resonance effect, potentially making the α-proton marginally less acidic than in the phenyl analog, but the inductive effect will still dominate. |

Keto-Enol Tautomerism: A Fundamental Equilibrium

A defining characteristic of β-keto esters is their existence as an equilibrium mixture of two tautomers: the keto form and the enol form.[4][5] This dynamic equilibrium is crucial as the enol form is a key nucleophilic intermediate in many synthetic reactions.[6]

The interconversion is catalyzed by either acid or base and involves the migration of a proton from the α-carbon to the ketone's oxygen atom, with a corresponding shift of the pi-electrons.[5][7]

Caption: Keto-Enol tautomerism in β-keto esters.

The equilibrium position is highly dependent on the solvent. Nonpolar solvents tend to favor the enol form, which is stabilized by an internal hydrogen bond (chelation), whereas polar, protic solvents can disrupt this internal hydrogen bond and favor the more polar keto form.[4] Spectroscopic methods like NMR are essential for determining the keto-enol ratio in a given solution.[8]

Experimental Determination of Physicochemical Properties

To move from prediction to empirical data, a series of standardized experiments must be performed. The following protocols are self-validating systems for characterizing any novel or sparsely documented organic liquid like this compound.

Boiling Point Determination (Thiele Tube Method)

This microscale method is efficient for determining the boiling point with a small sample volume. The principle relies on matching the vapor pressure of the liquid with the atmospheric pressure.[9]

Methodology:

-

Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube (fusion tube).

-

Capillary Inversion: Place a capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band. The bottom of the fusion tube should align with the thermometer's bulb.

-

Heating: Suspend the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.[9] Heat the side arm of the Thiele tube gently with a microburner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is rapid and continuous.

-

Recording: Remove the heat source. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[9]

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Solubility Assessment

A qualitative but systematic approach is used to determine the compound's solubility profile, which is critical for choosing appropriate solvents in synthesis and purification.[10]

Methodology:

-

Solvent Selection: Prepare test tubes containing 1 mL of various solvents: water, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, and concentrated H₂SO₄, along with common organic solvents like ethanol, diethyl ether, and dichloromethane.

-

Sample Addition: To each test tube, add approximately 2-3 drops (or ~30 mg) of this compound.

-

Observation: Vigorously shake each tube and observe. Classify as "soluble" if the sample dissolves completely, "partially soluble" if some dissolves, and "insoluble" if it remains as a separate phase.[11]

-

Interpretation:

-

Solubility in water indicates high polarity (unlikely).

-

Solubility in 5% NaOH but not NaHCO₃ would suggest a weakly acidic nature (consistent with the α-proton of a β-keto ester).

-

Solubility in 5% HCl would indicate a basic functional group (e.g., an amine), which is absent.

-

Solubility in cold, concentrated H₂SO₄ is characteristic of compounds containing oxygen.

-

High solubility in organic solvents confirms its predominantly nonpolar character.

-

pKa Determination by UV-Vis Spectrophotometry

This method is effective for compounds with a chromophore near the ionizable center, as the UV-Vis absorbance spectrum will change with pH.[12] The phenoxy group provides the necessary chromophore.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent like methanol or DMSO (e.g., 10 mM).

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values, spanning the expected pKa range (e.g., pH 8 to 12).

-

Sample Dilution: Create a set of samples by diluting a small, consistent aliquot of the stock solution into each buffer solution to a final concentration (e.g., 0.1 mM).

-

Spectral Measurement: Record the UV-Vis absorbance spectrum (e.g., 250-500 nm) for each buffered solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change between ionized and non-ionized forms is maximal) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Spectroscopic Characterization

Spectroscopy provides the definitive structural fingerprint of the molecule.

A. Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups.

-

Expected Peaks: The spectrum should show strong, characteristic absorption bands for both the ester and ketone carbonyls.[4]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides the most detailed structural information, confirming connectivity and allowing for quantification of the keto-enol tautomers.[4]

-

¹H NMR (Predicted Signals):

-

Ethyl Group: A triplet (~1.2 ppm) and a quartet (~4.1 ppm).

-

α-Methylene (Keto): A singlet around 3.5 ppm.

-

β-Methylene (Keto): A singlet around 4.0-4.2 ppm, shifted downfield by the adjacent phenoxy group.

-

Aromatic Protons: Multiplets in the 6.8-7.4 ppm range.

-

Vinyl Proton (Enol): A singlet around 5.0-5.5 ppm.

-

Enolic OH: A broad singlet, highly variable (10-15 ppm), due to hydrogen bonding.

-

-

¹³C NMR (Predicted Signals):

-

Carbonyls: Peaks in the 165-175 ppm (ester) and 190-205 ppm (ketone) regions.[15]

-

Aromatic Carbons: Multiple signals between 115-160 ppm.

-

Other aliphatic carbons will appear upfield.

-

C. Mass Spectrometry (MS) MS determines the molecular weight and provides structural information through fragmentation patterns.

-

Expected Fragmentation: The fragmentation of β-keto esters is well-documented.[1][16] Key fragmentation pathways include α-cleavage next to the carbonyl groups and McLafferty rearrangements.[17] The molecular ion peak (M⁺) at m/z = 222.24 would confirm the molecular formula.

Applications in Drug Development and Synthesis

As a functionalized β-keto ester, this compound is a versatile building block. Its structural analog, Ethyl 3-oxo-4-phenylbutanoate, is a known intermediate for synthesizing pyrazolone derivatives, which exhibit a range of pharmacological activities including antiprion and antiviral properties.[2][18] It is also used to prepare pyrrolinylaminopyrimidine analogs that act as inhibitors of AP-1 and NF-κB mediated gene expression, which are relevant in inflammatory diseases and cancer.[2] Given its similar reactive profile, this compound could foreseeably be employed in the synthesis of novel analogs within these and other heterocyclic compound families, making it a compound of significant interest to medicinal chemists and drug development professionals.

References

- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

- Chemagination. How to measure pKa by UV-vis spectrophotometry.

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2711.

- Box, K. J., et al. (2006). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Combinatorial Chemistry, 8(4), 521-527.

- BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment.

- Studylib.net. pKa of a dye: UV-VIS Spectroscopy.

- Chemistry For Everyone (YouTube). (2025). How To Determine Solubility Of Organic Compounds?.

- Van de Water, et al. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s533-s543.

- ResearchGate. Mass Spectrometry of β-Ketoesters. Some Evidence of Their Tautomerism.

- Canadian Science Publishing. Mass Spectra of β-Keto Esters.

- ChemicalBook. (2025). Ethyl 3-oxo-4-phenylbutanoate | 718-08-1.

- Guidechem. How is 3-OXO-4-PHENYL-BUTYRIC ACID ETHYL ESTER Synthesized?.

- ResearchGate. Mass Spectra of β-Keto Esters.

- Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- University of Manitoba. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Drexler, E. J., & Field, K. W. (1976). An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds. Journal of Chemical Education, 53(6), 392.

- ChemSynthesis. (2025). ethyl 3-oxo-4-phenylbutanoate.

- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 20-23.

- Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism.

- University of Calgary. NMR Spectroscopy - Organic Chemistry Data & Info.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points.

- Khan Academy. Keto-enol tautomerization.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Ethyl 3-oxo-4-phenylbutanoate | 718-08-1 [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Khan Academy [khanacademy.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. ijper.org [ijper.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. researchgate.net [researchgate.net]

- 18. guidechem.com [guidechem.com]

"Ethyl 3-oxo-4-phenoxybutanoate safety and handling"

An In-Depth Technical Guide to the Safety and Handling of Ethyl 3-oxo-4-phenylbutanoate

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official institutional and regulatory safety protocols.

Introduction

Ethyl 3-oxo-4-phenylbutanoate (CAS No. 718-08-1) is a β-keto ester that serves as a valuable intermediate in a variety of organic syntheses, including the preparation of pharmaceuticals and other bioactive molecules.[1][2] Its utility in creating complex chemical structures makes it a common reagent in drug discovery and development laboratories. However, its chemical reactivity also necessitates a thorough understanding of its potential hazards to ensure safe handling.

This guide provides a comprehensive safety and handling framework for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of rules to explain the causality behind safety protocols, grounding them in the specific physicochemical properties and reactivity of the compound.

A Note on Chemical Nomenclature: This guide pertains to Ethyl 3-oxo-4-phenylbutanoate (CAS: 718-08-1) . While the initial query mentioned "phenoxy," the available scientific and safety data overwhelmingly point to the "phenyl" analogue. It is crucial to verify the identity of your material by its CAS number before proceeding with any handling or experimental work.

Hazard Identification and Foundational Risk Assessment

The cornerstone of laboratory safety is a proactive risk assessment. For Ethyl 3-oxo-4-phenylbutanoate, this process begins with understanding its intrinsic hazards as defined by the Globally Harmonized System (GHS).

GHS Classification

The compound is classified as an irritant.[1] This classification is based on the following hazards:

| GHS Pictogram | Signal Word | Hazard Class | Hazard Statement |

| Warning | Skin Irritation, Category 2 | H315: Causes skin irritation.[3][4][5] | |

| Eye Irritation, Category 2A | H319: Causes serious eye irritation.[3][4][5] | ||

| Specific Target Organ Toxicity – Single Exposure, Category 3 | H335: May cause respiratory irritation.[3][4][5] |

These classifications are not merely labels; they are predictive of the effects of exposure. "Causes skin irritation" (H315) implies that direct contact can lead to redness, itching, or inflammation. "Causes serious eye irritation" (H319) indicates a risk of significant, potentially painful, but reversible damage to the eyes upon contact.[3][4][5] "May cause respiratory irritation" (H335) means that inhalation of vapors, mists, or aerosols can irritate the nose, throat, and lungs, leading to coughing or shortness of breath.[3][4][5]

The Risk Assessment Workflow

A self-validating safety protocol relies on a continuous cycle of assessment and mitigation. Before any procedure involving this compound, a formal or informal risk assessment should be conducted.

Caption: The continuous cycle of laboratory risk assessment.

Physicochemical Properties & Safety Implications

A compound's physical properties are inextricably linked to its safe handling. Understanding these characteristics allows for the anticipation and mitigation of physical hazards.

| Property | Value | Safety Implication |

| Molecular Formula | C₁₂H₁₄O₃[6] | - |

| Molecular Weight | 206.24 g/mol [6] | - |

| Physical Form | Colorless to pale yellow liquid/oil[7] | Visually inspect for contamination or degradation (e.g., significant color change). |

| Boiling Point | ~290 °C (at 760 mmHg)[2][8] | Low volatility at room temperature reduces inhalation risk during simple transfers. Heating significantly increases vapor pressure and requires robust engineering controls (fume hood). |

| Flash Point | ~124 °C[2][8] | Classified as a combustible liquid. Must be kept away from open flames, hot plates, and other ignition sources, particularly when heated. |

| Density | ~1.1 g/cm³[8] | Slightly denser than water. In case of a spill into water, it will likely sink. |

| Solubility | Soluble in common organic solvents (chloroform, DMSO, methanol); sparingly soluble in water.[2] | Choose appropriate solvents for cleaning glassware and for spill cleanup (use inert absorbent material). Do not flush spills with water into drains. |

| Storage Temperature | Room temperature, under inert atmosphere.[2] | Requires a well-sealed container to prevent degradation from atmospheric moisture or oxygen. |

Exposure Control and Personal Protective Equipment (PPE)

The hierarchy of controls must be applied to minimize exposure. Engineering controls are the first line of defense, supplemented by administrative controls and, finally, PPE.

Engineering Controls

-

Chemical Fume Hood: All work that involves open containers, heating, or potential aerosolization of Ethyl 3-oxo-4-phenylbutanoate must be performed inside a certified chemical fume hood. This is the primary control to mitigate the respiratory irritation hazard (H335).[4][5]

-

Ventilation: The laboratory should have adequate general ventilation to handle fugitive emissions.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific tasks being performed.

-

Eye and Face Protection:

-

Mandatory: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory where this chemical is present.

-

Best Practice/Required for Splash Risk: Chemical splash goggles are required when transferring liquids, running reactions, or during workup procedures where a splash is possible.[9]

-

Required for Large Scale/High Splash Risk: A full-face shield must be worn over safety goggles during procedures with a high risk of splashing (e.g., charging a large reactor, quenching a vigorous reaction).[9]

-

-

Skin and Body Protection:

-

Lab Coat: A flame-resistant lab coat with full-length sleeves is mandatory and must be kept buttoned.

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times when handling the compound. Check glove compatibility charts for breakthrough times if prolonged contact is expected. If gloves become contaminated, remove them immediately using the proper technique and wash your hands.

-

Apparel: Long pants and closed-toe shoes made of a non-porous material are required.

-

-

Respiratory Protection:

-

Under normal conditions with proper use of a fume hood, respiratory protection is not required.

-

In the event of a large spill or a failure of engineering controls, a full-face respirator with organic vapor cartridges may be necessary.[10] All respirator use requires prior medical clearance and fit-testing under an institutional respiratory protection program.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. Ethyl 3-oxo-4-phenylbutanoate CAS#: 718-08-1 [m.chemicalbook.com]

- 3. Ethyl 3-oxo-4-phenylbutanoate | C12H14O3 | CID 225855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 3-oxo-4-phenylbutanoate - Safety Data Sheet [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. chemscene.com [chemscene.com]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]

- 10. echemi.com [echemi.com]

"Ethyl 3-oxo-4-phenoxybutanoate IUPAC name"

An In-depth Technical Guide to Ethyl 3-oxo-4-phenylbutanoate

Abstract

This technical guide provides a comprehensive overview of ethyl 3-oxo-4-phenylbutanoate (CAS No. 718-08-1), a pivotal β-keto ester intermediate in modern organic synthesis and pharmaceutical development. The document elucidates the compound's chemical identity, physicochemical properties, and detailed spectroscopic profile. Foundational synthetic protocols are presented with mechanistic insights, emphasizing field-proven methodologies. The guide further explores the compound's significant reactivity, including its characteristic keto-enol tautomerism and its critical role as a precursor in the synthesis of bioactive heterocyclic scaffolds, such as pyrazolones. Particular focus is given to its application in developing inhibitors of key cellular signaling pathways, namely AP-1 and NF-κB, which are of high interest to drug discovery professionals. Safety protocols and handling guidelines are also detailed to ensure operational excellence and laboratory safety.

Chemical Identity and Nomenclature

Ethyl 3-oxo-4-phenylbutanoate is a versatile organic compound widely utilized as a building block in chemical synthesis.[1] It is important to note that the correct IUPAC name for this molecule is ethyl 3-oxo-4-phenylbutanoate . The synonym "ethyl 3-oxo-4-phenoxybutanoate" is technically incorrect as the side chain is a phenyl group (a benzene ring directly attached to the butanoate backbone), not a phenoxy group (a benzene ring attached via an oxygen atom). This guide will exclusively use the correct phenyl-based nomenclature.

The compound is systematically identified by the following descriptors:

| Identifier | Value |

| IUPAC Name | ethyl 3-oxo-4-phenylbutanoate[2][3] |

| CAS Number | 718-08-1[4][5][6] |

| Molecular Formula | C₁₂H₁₄O₃[4][5] |

| Molecular Weight | 206.24 g/mol [4][5] |

| InChI Key | BOZNWXQZCYZCSH-UHFFFAOYSA-N[2][3] |

| Canonical SMILES | CCOC(=O)CC(=O)CC1=CC=CC=C1[2][3] |

| Synonyms | Ethyl 4-phenylacetoacetate, 3-Oxo-4-phenyl-butyric acid ethyl ester, γ-Phenylacetoacetic acid ethyl ester[2][3][7] |

Physicochemical and Safety Profile

Physical and Chemical Properties

Ethyl 3-oxo-4-phenylbutanoate is typically a colorless to pale yellow liquid with a faint, fruity, aromatic odor.[8] It exhibits slight solubility in water but is readily soluble in common organic solvents like ethanol, ether, and dichloromethane.[8]

| Property | Value | Source(s) |

| Appearance | Colorless to pale-yellow liquid | [9] |

| Boiling Point | 290.3 °C at 760 mmHg | [7] |

| Density | ~1.1 g/cm³ | [7] |

| Flash Point | 123.9 °C | [7] |

| Refractive Index | ~1.506 | [7] |

| pKa (Predicted) | 10.49 ± 0.46 | [8] |

Safety and Hazard Information

This compound is classified as an irritant. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

-

GHS Pictogram: GHS07 (Exclamation mark)[10]

-

Signal Word: Warning[10]

-

Hazard Statements:

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[7][11]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][11]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[7][11]

-

Core Chemical Principles: Keto-Enol Tautomerism

As a β-keto ester, ethyl 3-oxo-4-phenylbutanoate exists as a dynamic equilibrium between its keto and enol tautomeric forms.[12] This equilibrium is a fundamental property that dictates its reactivity. The keto form generally predominates, but the enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the C=C double bond with the ester's carbonyl group.[13] The position of this equilibrium is highly dependent on the solvent; non-polar solvents tend to favor the enol form.[14]

Caption: Keto-enol equilibrium of ethyl 3-oxo-4-phenylbutanoate.

Synthesis Protocols and Mechanisms

The synthesis of ethyl 3-oxo-4-phenylbutanoate is most effectively achieved via methods that avoid self-condensation of enolizable esters. The following protocols are robust and provide high yields.

Synthesis from Meldrum's Acid and Phenylacetyl Chloride

This method is highly efficient, proceeding through an acyl Meldrum's acid intermediate which then undergoes alcoholysis.[8] The initial acylation is driven by the high acidity of the α-protons of Meldrum's acid (pKa 4.97).[15]

-

Setup: In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) (23.75 g, 0.165 mol) in anhydrous dichloromethane (100 mL).[16]

-

Base Addition: Cool the solution to 0°C using an ice bath. Add anhydrous pyridine (32.5 mL, 0.4 mol) dropwise.[16]

-

Acylation: Add a solution of phenylacetyl chloride (25.50 g, 0.165 mol) in anhydrous dichloromethane (50 mL) dropwise over 1-2 hours while maintaining the temperature at 0°C.[16]

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.[16]

-

Work-up: Quench the reaction by adding 2N aqueous HCl (100 mL). Separate the organic phase, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with 2N HCl and brine, then dry over anhydrous sodium sulfate.[16]

-

Alcoholysis: Evaporate the solvent to yield the crude acyl Meldrum's acid as a solid. Without further purification, add anhydrous ethanol (250 mL) and reflux the mixture for 2.5 hours.[16]

-

Isolation: Remove the ethanol under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield ethyl 3-oxo-4-phenylbutanoate.[16]

Caption: Workflow for synthesis from Meldrum's acid.

Synthesis from Monoethyl Monopotassium Malonate

This alternative route utilizes a malonic ester derivative, which is acylated by phenacyl chloride.

-

Setup: Suspend monoethyl monopotassium malonate (12.9 g) in tetrahydrofuran (200 mL) and cool to 5°C.[17][18]

-

Reagent Addition: Add triethylamine (8.2 g) and magnesium chloride (8.62 g). Stir the mixture at a temperature between 5°C and 20°C for 3 hours.[17][18]

-

Acylation: Cool the reaction mixture back to 5°C and gradually add phenacyl chloride (5 g). Continue stirring at 5°C to 20°C for approximately 60-65 hours.[17][18]

-

Work-up: Cool to 5°C and add 1 N hydrochloric acid (30 mL).[17][18]

-

Extraction: Remove the tetrahydrofuran under reduced pressure. Extract the residue with ethyl acetate. Wash the organic layer sequentially with 1 N HCl, water, saturated sodium bicarbonate solution, and finally water.[17][18]

-

Isolation: Dry the organic layer and evaporate the solvent to obtain the product as a pale yellow oil.[17][18]

Spectroscopic Profile and Analysis

Structural elucidation and purity assessment are critical. The following is a summary of expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum will show characteristic signals for the keto form, with minor signals from the enol tautomer depending on the solvent.

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |

| Keto Form | ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~3.50 | Singlet | 2H | -CO-CH₂ -CO- | |

| ~3.80 | Singlet | 2H | Ph-CH₂ -CO- | |

| ~4.20 | Quartet | 2H | -O-CH₂ -CH₃ | |

| ~7.20-7.40 | Multiplet | 5H | Aromatic Protons |

| ¹³C NMR (Predicted) | δ (ppm) | Assignment |

| Keto Form | ~14.0 | -O-CH₂-C H₃ |

| ~50.0 | -C H₂- (between carbonyls) | |

| ~51.0 | Ph-C H₂- | |

| ~61.5 | -O-C H₂-CH₃ | |

| ~127.0-130.0 | Aromatic CH | |

| ~134.0 | Aromatic Quaternary C | |

| ~167.0 | Ester C=O | |

| ~202.0 | Ketone C=O |

A reported ¹³C NMR spectrum confirms signals for the ester carbonyl carbon around δ 170 ppm and the ketone carbonyl at approximately δ 200 ppm.[7]

Mass Spectrometry (MS)

Direct GC-MS analysis of ethyl 3-oxo-4-phenylbutanoate is challenging due to its thermal instability. In a hot GC injector, it readily undergoes decarboxylation to yield phenyl-2-propanone (P2P).[2]

-

Expected Molecular Ion (M⁺•): m/z 206

-

Analysis Caveat: The resulting mass spectrum is often dominated by the fragmentation pattern of P2P.[2]

-

P2P Molecular Ion: m/z 134

-

Major Fragments: m/z 91 (tropylium ion, often the base peak), m/z 43 (acetyl cation).[2]

-

For accurate quantification of the intact molecule, derivatization (e.g., with methoxime) prior to GC-MS analysis is the recommended protocol.[2]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

| IR Absorption (Predicted) | Wavenumber (cm⁻¹) | Functional Group |

| Strong, Sharp | ~1740 | C=O Stretch (Ester) |

| Strong, Sharp | ~1715 | C=O Stretch (Ketone) |

| Multiple Bands | 1300-1000 | C-O Stretch |

| ~3030 | C-H Stretch (Aromatic) | |

| 2980-2850 | C-H Stretch (Aliphatic) |

Applications in Drug Development

Ethyl 3-oxo-4-phenylbutanoate is not typically an active pharmaceutical ingredient itself, but rather a high-value intermediate for constructing more complex, biologically active molecules.[1][16]

Synthesis of Pyrazolone Derivatives

A primary application is in the synthesis of pyrazolone scaffolds via the Knorr pyrazole synthesis.[16][18] This reaction involves the condensation of the β-keto ester with a hydrazine derivative. Pyrazolone-based molecules are foundational to numerous therapeutic agents, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antiprion properties.[1][16]

The reaction proceeds via initial formation of a hydrazone at the more reactive ketone carbonyl, followed by an intramolecular nucleophilic attack from the second nitrogen onto the ester carbonyl, leading to cyclization and elimination of ethanol to form the stable pyrazolone ring.[4]

Caption: General mechanism for the Knorr pyrazole synthesis.

Precursor for AP-1 and NF-κB Pathway Inhibitors

This intermediate is also used to prepare pyrrolinylaminopyrimidine analogs.[16][18] These specific structures have gained significant attention for their ability to inhibit gene expression mediated by the Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][18] These pathways are central regulators of the inflammatory response, cell proliferation, and survival. Inhibitors targeting these pathways have therapeutic potential in treating inflammatory diseases and certain cancers.

Caption: Simplified overview of the NF-κB and AP-1 signaling pathways.

References

-

PubChem. Ethyl 3-oxo-4-phenylbutanoate. National Center for Biotechnology Information. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Applications of Ethyl 3-oxo-4-phenylbutanoate in Pharmaceutical Research. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

-

ChemBK. Ethyl 3-oxo-4-phenylbutanoate. ChemBK. Available at: [Link]

-

Stein, B., & Baldwin, A. S. (1993). NF-κB and AP-1 Connection: Mechanism of NF-κB-Dependent Regulation of AP-1 Activity. Molecular and Cellular Biology, 13(7), 3964-3974. Available at: [Link]

-

Wikipedia. Meldrum's acid. Wikimedia Foundation. Available at: [Link]

-

ResearchGate. Methyl Phenylacetylacetate from Phenylacetyl Chloride and Meldrum's Acid. ResearchGate. Available at: [Link]

-

Organic Syntheses. METHYL PHENYLACETYLACETATE FROM PHENYLACETYL CHLORIDE AND MELDRUM'S ACID. Organic Syntheses. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. Analysis of potential phenylacetone precursors.... ResearchGate. Available at: [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

-

ChemSynthesis. ethyl 3-oxo-4-phenylbutanoate. ChemSynthesis. Available at: [Link]

-

ResearchGate. Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. ResearchGate. Available at: [Link]

-

PubChem. Ethyl 4-oxo-4-phenylbutyrate. National Center for Biotechnology Information. Available at: [Link]

-

Master Organic Chemistry. Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Ethyl 3-oxo-4-phenylbutanoate synthesis - chemicalbook [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. NF-κB and AP-1 Connection: Mechanism of NF-κB-Dependent Regulation of AP-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of Ethyl 3-Oxo-4-Phenoxybutanoate in Organic Solvents

Abstract

Ethyl 3-oxo-4-phenoxybutanoate is a β-keto ester of significant interest in synthetic organic chemistry, serving as a versatile precursor for various pharmaceutical and agrochemical compounds. The efficiency of its use in synthesis, purification, and formulation is fundamentally governed by its solubility characteristics in organic solvents. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive public data for this compound, this document synthesizes foundational principles of solubility, predictive analysis based on molecular structure, and robust experimental protocols. We delve into the theoretical underpinnings of dissolution, offer a predicted solubility profile across a range of common solvents, and provide detailed, self-validating methodologies for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this key synthetic intermediate.

Introduction: The Strategic Importance of Solubility

In the realm of drug development and fine chemical synthesis, the selection of an appropriate solvent is a critical decision that influences reaction kinetics, yield, purification efficiency, and the final formulation of a product. This compound, with its characteristic β-keto ester functionality, is a valuable building block for creating more complex molecules. Understanding its solubility is not merely an academic exercise; it is a cornerstone of process optimization. A well-characterized solubility profile enables:

-

Reaction Homogeneity: Ensuring reactants are in the same phase for optimal reaction rates.

-

Efficient Purification: Selecting solvents for crystallization that maximize yield and purity.

-

Formulation Development: Creating stable, deliverable forms of active pharmaceutical ingredients derived from this precursor.

This guide will provide the theoretical and practical tools necessary to approach the solubility of this compound with scientific rigor.

Physicochemical Profile and Structural Analysis

To predict how a compound will behave in a solvent, we must first understand its intrinsic properties. The structure of this compound offers several clues.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₄O₄ | Calculated |

| Molecular Weight | 222.24 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid (Predicted) | Analogy to similar compounds[1] |

| Key Functional Groups | Ethyl Ester, Ketone, Ether (Phenoxy) | Structural Analysis |

The molecule possesses distinct regions of varying polarity. The ethyl ester and β-keto groups are polar and capable of engaging in dipole-dipole interactions. Crucially, the oxygen atoms within these groups, as well as the ether oxygen of the phenoxy moiety, can act as hydrogen bond acceptors. This is a key distinction from its close analog, ethyl 3-oxo-4-phenylbutanoate, which lacks the ether oxygen. The phenoxy group and the hydrocarbon portions of the molecule contribute to its nonpolar character, leading to van der Waals interactions. The overall solubility will be a balance of these competing forces.

The Theoretical Framework: "Like Dissolves Like" and Intermolecular Forces

The venerable principle of "similia similibus solvuntur" or "like dissolves like" remains the most effective guiding principle for predicting solubility.[2] Dissolution is an energetic process governed by the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. The nonpolar phenyl ring and alkyl chain of this compound will interact favorably with these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have significant dipole moments but lack acidic protons for hydrogen bonding. They will effectively solvate the polar ester and ketone functionalities of the target molecule through dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents possess both a dipole moment and a hydrogen-bond-donating proton. They can interact with the molecule via dipole-dipole forces and, importantly, can donate a hydrogen bond to the lone pairs on the ester, ketone, and ether oxygens. This additional interaction suggests a potentially higher solubility in protic solvents compared to aprotic solvents of similar polarity.

The presence of the ether oxygen in the phenoxy group, compared to a simple phenyl group, is expected to slightly enhance solubility in polar protic solvents due to its hydrogen bond accepting capability.

Predicted Qualitative Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | The large nonpolar phenoxy and alkyl groups outweigh the polar functionalities, making the molecule hydrophobic overall.[3] |

| Hexane | Nonpolar | Sparingly Soluble | Favorable interactions with the nonpolar parts of the molecule, but insufficient to overcome the polarity of the keto-ester group. |

| Toluene | Nonpolar (Aromatic) | Soluble | The aromatic ring of toluene interacts favorably with the phenoxy group (π-stacking), enhancing solubility compared to hexane. |

| Diethyl Ether | Slightly Polar | Soluble | Ether is a good solvent for many organic compounds, balancing polarity and non-polar characteristics. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Strong dipole-dipole interactions with the keto-ester group. |

| Ethyl Acetate | Polar Aprotic | Very Soluble | Structure is very similar to parts of the solute molecule, embodying the "like dissolves like" principle. |

| Acetone | Polar Aprotic | Very Soluble | A strong polar aprotic solvent that effectively solvates the polar functional groups.[4] |

| Isopropanol | Polar Protic | Soluble | Capable of hydrogen bonding with the solute's oxygen atoms. |

| Ethanol | Polar Protic | Soluble | Similar to isopropanol, provides favorable hydrogen bonding and dipole-dipole interactions.[1][4] |

| Methanol | Polar Protic | Soluble | The most polar of the alcohols listed, should readily solvate the polar groups. Sparingly soluble in the phenyl analogue.[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A highly polar aprotic solvent, excellent for dissolving a wide range of organic molecules. Sparingly soluble in the phenyl analogue.[5] |

Experimental Protocol for Solubility Determination

The following protocols provide a robust system for determining both qualitative and quantitative solubility. The key to trustworthiness is a systematic approach and careful observation.

Protocol: Qualitative Visual Miscibility Test

This rapid test provides a foundational understanding of solubility in various solvents.

Materials:

-

This compound

-

A range of test solvents (from Table 2)

-

Small, dry test tubes or vials (e.g., 13x100 mm)

-

Graduated pipettes or micropipettes

-

Vortex mixer

Procedure:

-

Preparation: Label a clean, dry test tube for each solvent.

-